Cas no 95-14-7 (1H-Benzotriazole)

1H-Benzotriazole is a versatile nitrogen heterocycle that exhibits excellent corrosion inhibition properties in acidic environments, particularly in aqueous solutions and lubricants. Its unique chemical structure enables effective protection against metal oxidation, making it a valuable additive in various industrial applications, such as oil refining and pipeline maintenance.
1H-Benzotriazole structure
1H-Benzotriazole structure
商品名:1H-Benzotriazole
CAS番号:95-14-7
MF:C6H5N3
メガワット:119.124000310898
MDL:MFCD00005699
CID:34779
PubChem ID:7220

1H-Benzotriazole 化学的及び物理的性質

名前と識別子

    • 1H-Benzo[d][1,2,3]triazole
    • T406
    • BTA
    • 1,2,3-benzotriazole
    • Benzotraizole
    • Benzotriazole
    • T406 petroleum additive
    • 1,2,3-Benzotrialole (BTA)
    • 1H-Benzotriazole (BTA)
    • 1,2,3-1H-benzotriazole
    • 1,2,3-Benzotriazole (electronic grade)
    • 1H-1,2,3-Benzotriazole
    • 1H-Benzotriazole
    • TTA
    • 1, 2, 3 BENZOTRIAZOLE
    • 1,2,3 BENZOTRIAZOLE (BTA)
    • 1,2,3-BENZOTRIAZOL ZUR SYNTHESE
    • 1,2,3-Benzotriazole BTA
    • 1,2,3-BENZOTRIAZOLE,1H-BENZO[D][1,2,3]TRIAZOLE
    • 1H-BENZOTRIAZOLE FOR SYNTHESIS
    • BENZOTRIAZOLE PHOTOGRADE
    • BLS 1326
    • HETEROCYLIC NITROGEN
    • RusMin R
    • Seetec BT
    • T706
    • U-6233
    • Azimidobenzene
    • Benzotriazole (BTA)
    • 湖北苯骈三氮唑生产厂家行情价格
    • 2H-Benzotriazole
    • Benztriazole
    • Aziminobenzene
    • Benzisotriazole
    • Benzene azimide
    • 2,3-Diazaindole
    • Cobratec #99
    • 1H-Benzotriazol
    • 1,2-Aminoazophenylene
    • Cobratec 99
    • 1,2,3-Triazaindene
    • 1,2,3-Triaza-1H-indene
    • 1,2,-Aminozophenylene
    • Benzotriazole (VAN)
    • 2H-benzo[d][1,2,3]triazole
    • 1,2
    • 1,2,3-benzotriazole-1h-benzotriazole
    • 1,2,3-Benztriazole
    • BenzotrichlorideForSynthesis
    • Benzotriazole,99%
    • 1H-Benzotriazole, 99+%
    • 1H-Benzo[d]-1,2,3-triazole
    • Ascotoran L
    • B 0094
    • Benzotriazole R
    • BT 120
    • BT 120 (lubricant additive)
    • BT 120SG
    • C.V.I. Liquid
    • Cobratec 35G
    • CVI
    • D 32-108
    • Entek
    • Fujilite BT 20NM
    • HC 3490
    • HY 2
    • Irgamet BTZ
    • Irgastab I 489
    • ISK 3
    • Kemitec BT-P
    • Kemitec TT
    • LT 02
    • M 318
    • Miracle HP 16
    • NSC 3058
    • Preventol BZT
    • RC 8239
    • Seetec BT-R
    • T 706
    • TH-BTA
    • Verzone Crystal
    • Verzone Crystal 120
    • Wintrol B-FG
    • Azimidobenzene,98%
    • MDL: MFCD00005699
    • インチ: 1S/C6H5N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H,(H,7,8,9)
    • InChIKey: QRUDEWIWKLJBPS-UHFFFAOYSA-N
    • ほほえんだ: N1NC2C(=CC=CC=2)N=1
    • BRN: 112133

計算された属性

  • せいみつぶんしりょう: 119.04800
  • どういたいしつりょう: 119.048
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 92.5
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 41.6

じっけんとくせい

  • 色と性状: 白色から薄茶色の針状結晶。無臭。空気中で酸化して徐々に赤くなる。真空中で蒸留すると爆発します。
  • 密度みつど: 1.36
  • ゆうかいてん: 97-99 °C (lit.)
  • ふってん: 204ºC(15MMHG)
  • フラッシュポイント: 華氏温度:338°f
    摂氏度:170°c
  • 屈折率: 1.5589 (estimate)
  • PH値: 6.0-7.0 (100g/l, H2O, 20℃)suspension
  • ようかいど: 19g/l
  • すいようせい: 25G/LINWATER(20ºC)
  • あんていせい: Stable, but may be light sensitive. Incompatible with strong oxidizing agents, heavy metals.
  • PSA: 41.57000
  • LogP: 0.95790
  • マーカー: 1108
  • 最大波長(λmax): 279(THF)(lit.)
  • かんど: 光に敏感
  • ようかいせい: エタノール、ベンゼン、トルエン、トリクロロメタン、ジメチルホルムアミドに溶けやすく、冷水に微溶解する。石油溶媒に溶けない。
  • 酸性度係数(pKa): 1.6(at 20℃)
  • じょうきあつ: 0.04 mmHg ( 20 °C)

1H-Benzotriazole セキュリティ情報

1H-Benzotriazole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1H-Benzotriazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AN HUI ZE SHENG Technology Co., Ltd.
B0094-25G
1H-Benzotriazole
95-14-7 98%
25g
¥140.00 2023-09-15
AK Scientific
A338-100g
1H-Benzotriazole
95-14-7 99% (HPLC)
100g
$49 2023-07-18
AN HUI ZE SHENG Technology Co., Ltd.
B206950-10g
1H-Benzotriazole
95-14-7
10g
¥900.00 2023-09-15
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0443510635-100g
1H-Benzotriazole
95-14-7
100g
¥ 52.9 2023-07-18
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0094-500G
1,2,3-Benzotriazole
95-14-7 >98.0%(T)(HPLC)
500g
¥435.00 2024-04-15
Key Organics Ltd
PS-3644-1MG
1H-Benzotriazole
95-14-7 >95%
1mg
£37.00 2025-02-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R014627-500g
1H-Benzotriazole
95-14-7 99%
500g
¥116 2024-07-19
Enamine
EN300-17964-1.0g
1H-1,2,3-benzotriazole
95-14-7 95%
1.0g
$26.0 2023-07-18
Enamine
EN300-17964-2.5g
1H-1,2,3-benzotriazole
95-14-7 95%
2.5g
$27.0 2023-09-19
Life Chemicals
F2190-0645-0.5g
1H-1,2,3-benzotriazole
95-14-7 95%+
0.5g
$19.0 2023-09-06

1H-Benzotriazole 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium nitrite Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Water ;  5 min, rt; 1 h, rt → 110 °C
リファレンス
Microwave-assisted solid phase diazotation: a method for the environmentally benign synthesis of benzotriazoles
Kokel, Anne; Torok, Bela, Green Chemistry, 2017, 19(11), 2515-2519

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Carbon dioxide ,  Sodium nitrite Solvents: Water ;  22 h, rt
1.2 Solvents: Water ;  7 h, rt
リファレンス
Process for the preparation of benzotriazole via diazotization of o-phenylenediamine
, United States, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium nitrite Solvents: Water ;  rt → 260 °C; 3 h, 260 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 6, 60 - 70 °C
リファレンス
Recycling method of benzotriazole synthesis solution acidized tail gas
, China, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Butyl nitrite Solvents: Water ;  15 min, 25 °C
リファレンス
Method for preparation of benzotriazole compound
, China, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium nitrite Catalysts: 1H-Benzotriazole, sulfate (2:1) Solvents: Water ;  4 h, rt → 205 °C; 205 °C → 50 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 6
リファレンス
Process for the purification of aryltriazoles by conversion to an acid salt
, United States, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  60 min, rt
リファレンス
A Green N-Detosylation of Indoles and Related Heterocycles Using Phase Transfer Catalysis
Liu, Yugang; Shen, Lichun; Prashad, Mahavir; Tibbatts, Jessica; Repic, Oljan; et al, Organic Process Research & Development, 2008, 12(4), 778-780

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium nitrite Solvents: Water ;  3 h, rt → 260 °C
リファレンス
Preparation of 1H-benzotriazole by continuous post-treatment of 1H-benzotriazole synthetic solution
, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Water ;  4 h, 80 °C
リファレンス
p-Toluenesulfonic acid-promoted autocatalytic hydrolyzation of 1-tosyl-1,2,3-triazoles
Dong, Haohao; Zhang, Dongdong; Fang, Renjie; Du, Qingyang; Dong, Zhuoya; et al, Synthetic Communications, 2018, 48(10), 1227-1234

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium nitrite Solvents: Acetic acid
リファレンス
Heat-resistant energetic materials deriving from benzopyridotetraazapentalene: Halogen bonding effects on outcome of crystal structure, thermal stability and sensitivity
Zhang, Zhenqi; Geng, Wenjing; Yang, Wei; Ma, Qing; Li, Wei; et al, Propellants, 2021, 46(4), 593-599

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Water Solvents: Water ;  5 min, 100 °C
リファレンス
Boiling water-catalyzed neutral and selective N-Boc deprotection
Wang, Jia; Liang, Yan-Liang; Qu, Jin, Chemical Communications (Cambridge, 2009, (34), 5144-5146

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Alumina (potassium fluoride supported) ,  Potassium fluoride (alumina-supported) ;  1 min, rt
リファレンス
Rapid microwave-enhanced, solventless desilylation on potassium fluoride doped alumina
Kabalka, George W.; Wang, Lei; Pagni, Richard M., ARKIVOC (Gainesville, 2001, (4), 5-11

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Chloroform ;  15 min, 40 °C
1.2 Solvents: Water ;  15 min, 0 °C
1.3 Reagents: Hydrochloric acid ;  0 °C; 20 min, 0 °C
1.4 Reagents: Sodium nitrite Solvents: Water ;  0 °C; 30 min, 0 °C
1.5 Catalysts: Sodium acetate ;  5 - 10 min, 0 °C; 1 h, 0 °C
リファレンス
One-pot facile synthesis of exclusive N1-alkyl benzotriazoles through intramolecular cyclization
Somesh, S.; Prasad, V.; Madhuri, K.; Raju, R. K., Organic Chemistry: An Indian Journal, 2016, 12(5), 1-8

1H-Benzotriazole Raw materials

1H-Benzotriazole Preparation Products

1H-Benzotriazole 関連文献

1H-Benzotriazoleに関する追加情報

95-14-7 and 1H-Benzotriazole in Pharmaceutical Applications

The chemical compound with CAS number 95-14-7, commonly known as 1H-Benzotriazole, plays a pivotal role in the pharmaceutical and biochemical industries. This heterocyclic compound is renowned for its corrosion inhibition properties, but its applications extend far beyond industrial uses. In recent years, researchers have explored its potential in drug development, particularly as a pharmacophore in designing novel therapeutics. The unique structure of 1H-Benzotriazole allows it to interact with biological targets, making it a valuable scaffold in anticancer and antiviral drug discovery. Studies have shown that derivatives of 1H-Benzotriazole exhibit promising bioactivity, including enzyme inhibition and modulation of cellular pathways, which are critical in treating diseases like cancer and viral infections.

1H-Benzotriazole Derivatives in Anticancer Research

The exploration of 1H-Benzotriazole derivatives in anticancer research has gained significant traction due to their ability to target key oncogenic pathways. Researchers have synthesized various derivatives by modifying the benzotriazole core, enhancing their selective cytotoxicity against cancer cells while minimizing effects on healthy tissues. For instance, certain derivatives have demonstrated potent inhibition of topoisomerase enzymes, which are crucial for DNA replication in rapidly dividing cancer cells. Additionally, 95-14-7-based compounds have shown promise in overcoming drug resistance, a major challenge in oncology. These findings highlight the potential of 1H-Benzotriazole as a versatile building block for next-generation anticancer agents, aligning with the growing demand for targeted therapies in precision medicine.

Role of 95-14-7 in Antiviral Drug Development

In the wake of global health crises, the search for effective antiviral compounds has intensified, and 1H-Benzotriazole (95-14-7) has emerged as a key player. Its derivatives have exhibited broad-spectrum antiviral activity, particularly against RNA viruses, by interfering with viral replication mechanisms. For example, some benzotriazole-based compounds have been shown to inhibit viral polymerases, essential for viral genome synthesis. This mechanism is particularly relevant in the development of treatments for emerging infectious diseases, such as those caused by coronaviruses. The adaptability of the 1H-Benzotriazole scaffold allows for rapid structure-activity relationship (SAR) optimization, enabling researchers to tailor compounds for specific viral targets. This versatility makes it a valuable tool in the fight against pandemic threats and endemic viral infections.

1H-Benzotriazole as a Corrosion Inhibitor in Biomedical Devices

Beyond its pharmacological applications, 1H-Benzotriazole (95-14-7) is widely used as a corrosion inhibitor in biomedical devices, such as implants and surgical instruments. Its ability to form protective films on metal surfaces prevents oxidative degradation, ensuring the longevity and safety of medical equipment. This property is particularly critical in orthopedic implants, where metal corrosion can lead to inflammatory responses and device failure. Recent advancements have focused on incorporating 1H-Benzotriazole into biocompatible coatings, which not only enhance corrosion resistance but also reduce the risk of adverse immune reactions. As the demand for durable and safe biomedical devices grows, the role of 1H-Benzotriazole in this field continues to expand, bridging the gap between materials science and healthcare.

Future Prospects of 95-14-7 and 1H-Benzotriazole in Biomedicine

The future of 95-14-7 (1H-Benzotriazole) in biomedicine looks promising, with ongoing research uncovering new applications and refining existing ones. Innovations in computational chemistry and high-throughput screening are accelerating the discovery of benzotriazole-based drugs with improved efficacy and safety profiles. Additionally, the integration of nanotechnology is opening doors for targeted drug delivery systems utilizing 1H-Benzotriazole derivatives. As the pharmaceutical industry shifts toward personalized medicine, the versatility of this compound will likely play a central role in developing tailored therapies. With its multifaceted applications—from drug discovery to biomedical engineering—1H-Benzotriazole is poised to remain a cornerstone of innovation in the chemical, biological, and medical sciences.

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